Patent

US08986796B2

Procedure details

Deionized water (600 g), a monomer mixture composed of 438.8 g of a vinyl chloride monomer (97.5% by weight based on total charge monomer amount), 11.2 g of vinyl acetate (2.5% by weight based on total monomer charge amount), and 2.25 g of potassium persulfate were charged into a 2.5-L autoclave. The reaction mixture was stirred with a stirring blade while maintaining the rotation speed at 120 rpm, and the temperature of the reaction mixture was raised to 60° C. to start a polymerization. A 5% (by weight) aqueous solution of sodium dodecylbenzenesulfonate (180 g, 2% by weight based on total monomer charge amount) was continuously added from the start of the polymerization to 4 hr after the start of the polymerization, and the polymerization was stopped when the polymerization pressure was dropped by 0.6 MPa from a saturated vapor pressure of the vinyl chloride monomer at 60° C. Thereafter, the residual monomer was recovered to obtain a vinyl chloride-vinyl acetate emulsion.

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([Cl:3])=[CH2:2].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].C(OS(C1C=CC=CC=1)(=O)=O)CCCCCCCCCCC.[Na]>O>[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5].[CH:1]([Cl:3])=[CH2:2] |f:2.3.4,5.6,8.9,^1:43|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

438.8 g

|

|

Type

|

reactant

|

|

Smiles

|

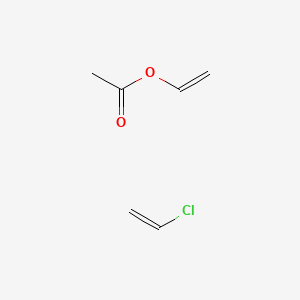

C(=C)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

11.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Three

|

Name

|

|

|

Quantity

|

2.25 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

180 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred with a stirring blade

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were charged into a 2.5-L autoclave

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the rotation speed at 120 rpm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the start of the polymerization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the polymerization pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the residual monomer was recovered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C.C(=C)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |